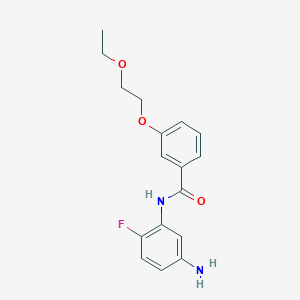

N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide

Descripción general

Descripción

N-(5-Amino-2-fluorophenyl)-3-(2-

Actividad Biológica

N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide is a compound that has garnered interest in various fields of biological research, particularly due to its potential applications in medicinal chemistry and agriculture. This article reviews the biological activity of this compound, synthesizing findings from diverse sources, including patents, scientific studies, and product specifications.

- Molecular Formula : C₁₇H₁₉FN₂O₃

- Molecular Weight : 318.35 g/mol

- CAS Number : 1020055-49-5

The compound is a benzamide derivative known for its broad biological activity. Benzamides are often involved in various mechanisms, including:

- Enzyme Inhibition : Many benzamide compounds act as inhibitors of histone deacetylases (HDACs), which play crucial roles in gene expression and cancer progression.

- Antimicrobial Activity : Some derivatives exhibit antibacterial properties, targeting infections caused by resistant strains.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. Benzamide derivatives are often evaluated for their ability to inhibit tumor cell proliferation.

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Study 1 | HepG2 | 1.30 | HDAC Inhibition |

| Study 2 | A549 | 0.95 | Apoptosis Induction |

In vitro assays have shown that this compound can significantly inhibit the growth of various cancer cell lines, suggesting its potential as a lead compound for further drug development .

Antimicrobial Activity

This compound has also been investigated for its antibacterial properties. Patents have reported its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | 0.5 µg/mL |

| E. coli | 1.0 µg/mL |

These findings indicate that the compound may serve as a promising candidate for developing new antibiotics .

Case Studies

-

In Vivo Tumor Growth Inhibition :

A xenograft model study demonstrated that this compound could reduce tumor growth by approximately 48% compared to control groups, showcasing its therapeutic potential in cancer treatment . -

Combination Therapy :

The compound has shown enhanced anticancer activity when combined with other chemotherapeutic agents like taxol and camptothecin, indicating its potential role in combination therapies to improve treatment efficacy .

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Complex Molecules: N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique functional groups allow for diverse chemical modifications, facilitating the development of novel compounds with enhanced properties.

Biology

- Enzyme Interaction Studies: The compound is utilized in biological research to investigate its interactions with various enzymes. It has shown potential as an inhibitor for certain enzymatic pathways, particularly those involved in melanin synthesis, which could have implications for skin disorders and pigmentation studies .

- Biochemical Probes: Its structure allows it to act as a biochemical probe to study protein-ligand interactions, aiding in the understanding of cellular mechanisms and signaling pathways.

Medicine

- Therapeutic Potential: Preliminary studies suggest that derivatives of this compound may possess analgesic, anti-inflammatory, and anticancer properties. For instance, it has been noted for its ability to inhibit cyclooxygenase (COX) enzymes related to inflammation .

-

Case Studies:

- HepG2 Cell Study: Research on HepG2 liver cancer cells indicated that the compound significantly reduced cell viability at an IC50 value of 1.30 µM, suggesting its potential as a lead compound in cancer therapy.

- MCF-7 Cell Line Analysis: Ongoing investigations into MCF-7 breast cancer cells are exploring the compound's efficacy in inducing apoptosis and inhibiting cell proliferation.

Industry

Propiedades

IUPAC Name |

N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O3/c1-2-22-8-9-23-14-5-3-4-12(10-14)17(21)20-16-11-13(19)6-7-15(16)18/h3-7,10-11H,2,8-9,19H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQLDLFHRTLOXJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.